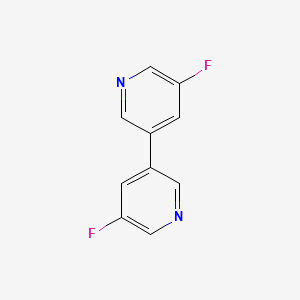

5,5'-Difluoro-3,3'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-(5-fluoropyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2/c11-9-1-7(3-13-5-9)8-2-10(12)6-14-4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYELTGIFBABGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5,5 Difluoro 3,3 Bipyridine and Its Functionalized Analogues

Established Methodologies for Bipyridine Synthesis Applicable to Fluorinated Derivatives

The construction of the bipyridine core is a foundational step, and several classical methods can be adapted for the synthesis of fluorinated derivatives like 5,5'-Difluoro-3,3'-bipyridine. These approaches primarily involve the formation of the critical carbon-carbon bond linking the two pyridine (B92270) rings.

Cross-Coupling Approaches for Bipyridine Formation

Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of biaryl compounds, including bipyridines. The most common methods applicable to the synthesis of this compound would involve the coupling of a 3-halo-5-fluoropyridine precursor.

Suzuki-Miyaura Coupling: This reaction is a widely used method for C-C bond formation, involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the symmetrical this compound, a palladium-catalyzed homocoupling of a 3-halo-5-fluoropyridine (where the halogen is typically Br or I) with a boronic acid or ester could be employed. Alternatively, a cross-coupling between 3-bromo-5-fluoropyridine (B183902) and its corresponding boronic ester, 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, would yield the target molecule. The reactivity in Suzuki coupling generally follows the order I > OTf > Br > Cl for the leaving group.

Stille Coupling: The Stille coupling utilizes an organotin compound (stannane) reacting with an organic halide, catalyzed by palladium. The synthesis could proceed via the homocoupling of 3-bromo-5-fluoro-stannylpyridine or a cross-coupling reaction between 3-bromo-5-fluoropyridine and a 5-fluoro-3-stannylpyridine derivative. A significant drawback of this method is the toxicity of the organotin reagents.

Negishi Coupling: This approach involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. A plausible route would be the coupling of 3-bromo-5-fluoropyridine with an organozinc derivative of 5-fluoropyridine.

The following table outlines representative conditions for palladium-catalyzed cross-coupling reactions applicable to the synthesis of symmetrical bipyridines from halopyridine precursors.

Table 1: Representative Conditions for Cross-Coupling Reactions

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or SPhos | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane | 80-110 °C |

| Stille | PdCl₂(PPh₃)₂ | PPh₃ | (Not required) | Toluene or DMF | 80-120 °C |

| Negishi | PdCl₂(dppf) or NiCl₂(dppe) | dppf or dppe | (Not required) | THF or Dioxane | 25-80 °C |

Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorinated Azaarenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings, such as pyridines. The presence of strongly electron-withdrawing groups, like fluorine, activates the ring toward nucleophilic attack. In the context of synthesizing this compound, SNAr is more relevant for introducing the fluorine atoms onto a pre-formed bipyridine ring rather than for constructing the C-C bond between the rings.

The mechanism proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of fluorine is particularly effective at stabilizing the negative charge in this intermediate, which lowers the activation energy for its formation—the rate-determining step. This is why fluoride (B91410) is often a better leaving group than other halogens in SNAr, despite the strength of the C-F bond.

A hypothetical synthetic route to this compound using this principle would start with an unsubstituted 3,3'-bipyridine (B1266100). This core could then undergo a direct C-H fluorination. While challenging, methods for the selective C-H fluorination of pyridines have been developed. For instance, electrophilic fluorinating agents can be employed. More advanced methods, such as those using Zincke imine intermediates, have been developed for 3-selective pyridine fluorination. nih.gov This approach would introduce fluorine at the desired 5 and 5' positions, which are meta to the ring junction and para to the nitrogen atom, leveraging the electronic properties of the bipyridine system.

Selective Functionalization and Derivatization of this compound

Once the this compound core is synthesized, its further functionalization allows for the creation of a diverse library of compounds. The electronic nature of the scaffold—containing two electron-withdrawing fluorine atoms and two Lewis basic nitrogen atoms—dictates its reactivity. The positions ortho to the nitrogen atoms (2, 2', 6, and 6') are susceptible to deprotonation by strong bases (directed ortho-metalation), followed by quenching with various electrophiles.

Analogous strategies have been successfully applied to other bipyridine isomers. For example, a scalable synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) has been reported, which allows for its selective, stepwise functionalization using consecutive Stille couplings. nih.gov A similar approach could be envisioned for this compound. By carefully controlling reaction conditions, it may be possible to achieve selective metalation at the 4, 4', 6, or 6' positions, enabling the introduction of a wide range of functional groups, including alkyl, aryl, silyl (B83357), or boryl moieties. This stepwise approach is crucial for building unsymmetrically substituted bipyridine ligands.

Advanced Synthetic Protocols for Structurally Diverse Fluorinated Bipyridines

Modern organic synthesis has moved towards more efficient and elegant methods, such as those involving C-H bond activation. These protocols avoid the need for pre-functionalized starting materials, reducing step counts and improving atom economy.

One such advanced strategy is the Rh(III)-catalyzed C-H functionalization for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. sigmaaldrich.com This methodology provides a direct, one-step route to the fluorinated pyridine core and could be adapted to synthesize complex bipyridine structures by designing appropriate alkyne and oxime precursors.

Furthermore, photoredox-mediated reactions have emerged as a powerful tool. A method for synthesizing 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation. acs.org Such approaches, which utilize visible light to drive chemical transformations under mild conditions, represent the cutting edge of synthetic chemistry and offer novel pathways to structurally diverse fluorinated bipyridines. These methods are particularly valuable for creating libraries of compounds for applications in materials science and medicinal chemistry.

Coordination Chemistry of 5,5 Difluoro 3,3 Bipyridine Ligands

Fundamental Principles of Bipyridine-Metal Coordination

Bipyridine is a bidentate chelating ligand, meaning it binds to a central metal atom at two points through its nitrogen atoms. fiveable.me This chelation results in the formation of a stable five-membered ring with the metal ion, a phenomenon known as the chelate effect. fiveable.me This structural arrangement provides enhanced stability to the resulting coordination complexes compared to those formed with an equivalent number of monodentate pyridine (B92270) ligands. fiveable.me

The two pyridine rings in bipyridine ligands are generally coplanar, which facilitates electron delocalization across the molecule. wikipedia.org This delocalization is a key factor that influences the electronic and photophysical properties of the metal complexes, such as their absorption spectra, redox potentials, and luminescence. fiveable.mewikipedia.org The coordination of bipyridine ligands can lead to various geometries, with octahedral (in tris-bipy complexes) and square planar structures being common. fiveable.mewikipedia.org These complexes have played a crucial role in understanding the fundamentals of metal-ligand bonding, photophysics, and electrochemistry. nih.gov

Geometric and Electronic Aspects of 5,5'-Difluoro-3,3'-bipyridine Coordination Complexes

While the fundamental principles of bipyridine coordination are well-established, detailed research specifically on the this compound isomer is less prevalent in the literature compared to its 2,2'- and 4,4'- counterparts. However, by examining related fluorinated bipyridine systems, its expected coordination behavior can be inferred.

The synthesis of transition metal complexes with bipyridine ligands typically involves the reaction of a metal precursor, such as a metal halide or carbonyl compound, with the bipyridine ligand in a suitable solvent. The specific conditions, such as temperature and reaction time, are optimized for each metal and ligand combination.

Iridium: Cationic heteroleptic Iridium(III) complexes are often synthesized for applications in organic light-emitting diodes (OLEDs). mdpi.com The general synthesis involves reacting a chloro-bridged iridium dimer, such as [Ir(ppy)₂Cl]₂, with the desired bipyridine ligand. For fluorinated bipyridine analogues, such as 2',6'-difluoro-2,3'-bipyridine, the synthesis starts with the formation of a dichloro-bridged dimer from IrCl₃·nH₂O, which is then reacted with the functionalized bipyridine ligand to yield the final complex. acs.orgnih.gov These reactions often result in a mixture of facial (fac) and meridional (mer) isomers, which can sometimes be interconverted, for example, by UV light irradiation. nih.gov

Platinum: Platinum(II) complexes with fluorinated ligands are of interest for their potential applications in materials science and as anticancer agents. semanticscholar.orgnih.gov A common synthetic route for complexes of the type [Pt(bpy)(SRF)₂] involves the metathetical reaction of [Pt(bpy)Cl₂] with a lead(II) salt of a fluorinated thiolate, [Pb(SRF)₂], in a solvent like acetone. tandfonline.com Characterization is typically performed using ¹H and ¹⁹F NMR spectroscopy and single-crystal X-ray diffraction. tandfonline.com

Ruthenium: Ruthenium(II) polypyridyl complexes, particularly those based on the [Ru(bpy)₃]²⁺ core, are among the most widely studied coordination compounds due to their rich photophysical and electrochemical properties. Synthesis of fluorinated analogues can be achieved by reacting RuCl₃·3H₂O or a precursor like Ru(DMSO)₄Cl₂ with the desired substituted bipyridine ligand in a high-boiling solvent such as ethylene (B1197577) glycol. mdpi.comuark.edu For instance, a fluorinated ruthenium porphyrin complex has been synthesized by reacting Ru(bipy)₂Cl₂ with a pentafluorophenylporphyrin ligand. nih.gov

Palladium: Palladium complexes are crucial in catalysis. The synthesis of palladium(II) complexes with fluorinated ligands can be achieved through various routes. For example, a stable Pd(IV) mono-aryl fluoride (B91410) complex, (t-Bu-bpy)Pd(IV)(p-FC₆H₄)(F)₂(FHF), was synthesized by oxidizing the corresponding Pd(II) precursor with an electrophilic fluorinating agent. nih.gov Other syntheses involve reacting PdCl₂ with fluorinated β-ketoimine ligands to form square-planar complexes. core.ac.uk

Copper: Copper complexes with fluorinated bipyridine ligands have been synthesized and structurally characterized. For example, Cu(II) complexes with fluorinated 5-aryl-2,2'-bipyridine-6(6')-carboxylic acids are prepared by reacting the sodium salt of the ligand with a copper(II) salt in ethanol (B145695) at elevated temperatures. researchgate.net Similarly, Cu(I) complexes with bipyridine ligands bearing perfluorinated tails have been synthesized from Cu(I) precursors. exlibrisgroup.comelsevierpure.com

Cobalt: The synthesis of cobalt complexes with fluorinated ligands has been explored, often revealing interesting magnetic properties. fu-berlin.de While specific examples with this compound are scarce, the general approach involves reacting a Co(II) salt with the bipyridine ligand in an appropriate solvent.

Manganese: Manganese carbonyl complexes with bipyridine ligands are widely studied as electrocatalysts for CO₂ reduction. nih.gov The typical synthesis involves reacting manganese pentacarbonyl bromide, Mn(CO)₅Br, with the substituted bipyridine ligand. unito.it This straightforward method allows for the systematic study of how ligand modifications affect catalytic performance.

Rhenium: Similar to manganese, rhenium(I) tricarbonyl complexes of the type fac-[Re(bpy)(CO)₃Cl] are important in photocatalysis. These are generally synthesized by reacting Re(CO)₅Cl with the desired bipyridine ligand in a refluxing solvent like toluene. acs.orgrsc.org This method has been used to prepare a variety of complexes with fluorinated bipyridine ligands. acs.orgtandfonline.comnih.gov

| Metal | Representative Complex Type | Typical Precursors | General Synthetic Conditions | Reference |

|---|---|---|---|---|

| Iridium | [Ir(C^N)₂(N^N)]⁺ | IrCl₃·nH₂O, cyclometalating ligand (C^N), bipyridine (N^N) | Formation of a chloro-bridged dimer followed by reaction with the bipyridine ligand. | acs.orgnih.gov |

| Platinum | [Pt(bpy)X₂] | [Pt(bpy)Cl₂], AgX or PbX₂ | Metathesis reaction in a solvent like acetone. | tandfonline.com |

| Ruthenium | [Ru(bpy)₃]²⁺ | RuCl₃·3H₂O, bipyridine | Reaction in a high-boiling solvent like ethylene glycol. | mdpi.com |

| Manganese | fac-[Mn(bpy)(CO)₃Br] | Mn(CO)₅Br, bipyridine | Reaction in a suitable organic solvent. | unito.it |

| Rhenium | fac-[Re(bpy)(CO)₃Cl] | Re(CO)₅Cl, bipyridine | Refluxing in toluene. | acs.orgrsc.org |

Bipyridine ligands are known to form stable complexes with a wide range of metal ions, including lanthanides, often for applications in luminescent materials. alfachemic.com However, based on the available scientific literature, there is a notable lack of specific research on the coordination chemistry of this compound with lanthanide ions.

Ligand Field Effects and the Role of Fluorine Substituents on Metal Centers

The introduction of fluorine atoms as substituents on a bipyridine ligand has profound electronic effects. Fluorine is the most electronegative element, and it acts as a strong electron-withdrawing group through the inductive (-I) effect. unito.itnsf.gov This has significant consequences for the ligand field and the properties of the resulting metal complex.

Modification of Orbital Energies: The electron-withdrawing nature of fluorine atoms lowers the energy of the π* orbitals of the bipyridine ligand. frontiersin.org In transition metal complexes, the highest occupied molecular orbital (HOMO) often has significant metal d-orbital character, while the lowest unoccupied molecular orbital (LUMO) is typically centered on the bipyridine ligand's π* system. By lowering the LUMO energy, fluorine substitution can reduce the HOMO-LUMO gap. This directly impacts the energy of metal-to-ligand charge transfer (MLCT) transitions, which are responsible for the characteristic visible absorption bands in many bipyridine complexes. nih.gov

Redox Properties: The stabilization of the ligand's π* orbitals makes the complex easier to reduce. Consequently, the reduction potentials of fluorinated bipyridine complexes are typically shifted to more positive (less negative) values compared to their non-fluorinated analogues. unito.it This effect is clearly observed in series of fac-M(bpy-R)(CO)₃ (M = Mn, Re) complexes, where electron-withdrawing substituents like -CF₃ stabilize the radical anion formed upon the first reduction. unito.itfrontiersin.org

Catalytic Activity: The tuning of redox potentials is crucial for catalysis. In photoredox catalysis, fluorinated ligands make the excited state of the complex more strongly oxidizing. wikipedia.org However, for electrocatalytic CO₂ reduction by Mn and Re complexes, strong electron-withdrawing groups can sometimes inhibit catalytic activity by altering the electron density on the metal center and its reactivity towards the CO₂ substrate. frontiersin.org

Structural Influence: Beyond purely electronic effects, fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding (C-H···F) and other short contacts (C-F···π), which can influence the crystal packing and supramolecular architecture of the coordination compounds. researchgate.netsemanticscholar.org

Structural Elucidation of Coordination Compounds (e.g., X-ray Diffraction Analysis)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For complexes containing fluorinated bipyridine or related ligands, X-ray analysis has confirmed a variety of coordination geometries.

Iridium(III) complexes commonly adopt a distorted octahedral geometry. mdpi.com

Platinum(II) complexes with bipyridine ligands typically exhibit a square-planar geometry. tandfonline.comtandfonline.com Structural analyses have also revealed the role of π–π stacking interactions between the aromatic rings in the crystal packing. tandfonline.com

Copper(II) complexes with fluorinated bipyridine-based ligands have been shown to adopt distorted octahedral geometries. researchgate.net

Rhenium(I) carbonyl complexes like fac-Re(dpbpy)(CO)₃Cl show a distorted octahedral geometry around the rhenium center. unito.it

The structural data obtained from X-ray diffraction are crucial for understanding structure-property relationships, allowing researchers to correlate specific geometric features with the observed electronic, photophysical, and catalytic properties of the complexes.

| Complex | Metal Center Geometry | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| [Pt(bpy)(SC₆F₅)₂] | Square Planar | Monoclinic | P2₁/c | π–π interactions between bpy and C₆F₅ rings. | tandfonline.com |

| Cu(II) complex with a fluorinated 5-aryl-2,2'-bipyridine-6-carboxylic acid | Distorted Octahedral | Triclinic | P-1 | Packing influenced by C–F…π interactions and hydrogen bonds. | researchgate.net |

| fac-Re(dpbpy)(CO)₃Cl | Distorted Octahedral | Triclinic | P-1 | Asymmetric coordination of the bipyridine nitrogen atoms. | unito.it |

| (t-Bu-bpy)Pd(II)(p-FC₆H₄)(F) | Square Planar | Monoclinic | P2₁/n | Unsymmetrical coordination of the bipyridine ligand. | nih.gov |

Electronic Structure and Photophysical Properties of 5,5 Difluoro 3,3 Bipyridine Coordination Compounds

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps in Fluorinated Bipyridine Systems

The electronic properties of transition metal complexes are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission properties, stability, and chemical reactivity.

In coordination compounds containing bipyridine ligands, the HOMO is typically associated with the metal d-orbitals, while the LUMO is localized on the π* system of the bipyridine ligand. The introduction of electron-withdrawing fluorine atoms, such as in 5,5'-difluoro-3,3'-bipyridine, systematically modifies these energy levels. Fluorination generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels due to the strong inductive effect of the fluorine atoms. nih.govwikipedia.org This effect can be substantial; for instance, in a study of quinoxaline-based polymers, replacing a fluorine atom with a stronger electron-withdrawing cyano group led to a significant reduction in both HOMO and LUMO energies. nih.gov

Table 1: Calculated HOMO/LUMO Energy Levels for Representative Fluorinated Polymers This table presents data for analogous quinoxaline-based polymers to illustrate the effect of fluorination on frontier orbital energies.

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

|---|---|---|---|

| PBCl-MTQF (Fluorine substituted) | -5.06 | -3.27 | 1.79 |

| PBCl-MTQCN (Cyano substituted) | -5.14 | -3.38 | 1.76 |

Data sourced from reference nih.gov.

Absorption and Emission Spectroscopic Characterization of Fluorinated Bipyridine Complexes

The absorption and emission spectra of coordination compounds provide direct insight into their electronic structure. For complexes of this compound, the UV-visible absorption spectrum is typically characterized by a combination of intense ligand-centered (LC) π–π* transitions at higher energies (in the UV region) and lower-energy, broader bands in the visible region corresponding to charge-transfer transitions. acs.orgacs.org

Upon photoexcitation, an electron is promoted from an occupied orbital to an unoccupied orbital. In transition metal complexes with bipyridine ligands, two primary types of transitions are of interest:

Ligand-Centered (LC) Transitions: These are high-energy transitions, typically assigned as π–π* transitions, where the electron is excited from a bonding to an antibonding orbital localized primarily on the bipyridine ligand itself. In absorption spectra of related iridium complexes, these bands are typically found between 270 and 350 nm. acs.org

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions involve the excitation of an electron from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO). wikipedia.org This process results in a formal oxidation of the metal center and reduction of the ligand. MLCT absorption bands are characteristically broad and appear at lower energies (longer wavelengths) than LC bands, often in the 350-450 nm range for singlet (¹MLCT) transitions. acs.orgacs.org Weaker, spin-forbidden transitions to triplet (³MLCT) states can appear as shoulders at even longer wavelengths. acs.orgwayne.edu

The nature of the emissive excited state can be complex and may have mixed ³MLCT and ³LC (³π–π) character. Fluorination can play a key role in determining the dominant character of this emissive state. In some tris(2′,6′-difluoro-2,3′-bipyridinato-N,C4′)iridium(III) complexes, functionalization that extends the ligand's π-conjugation leads to emissive states with a pronounced ³π–π character. acs.org This is because the energy of ³LC states is more sensitive to extended conjugation than that of ³MLCT states. acs.org In other cases, theoretical studies on iridium(III) complexes have shown that fluorination can enable emission from both MLCT and additional LC states, which can be a key factor in achieving high emission quantum yields. acs.orgnih.gov

Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) with a change in the polarity of the solvent. rsc.org This phenomenon is a strong indicator of a significant change in the dipole moment of a molecule upon electronic transition, which is characteristic of charge-transfer states. nih.gov

Complexes exhibiting MLCT or other charge-transfer transitions are expected to show positive solvatochromism, where the emission peak shifts to a lower energy (red-shift) as the solvent polarity increases. nih.gov This occurs because a more polar solvent can better stabilize the highly polar excited state compared to the less polar ground state. While specific solvatochromic data for this compound complexes are not widely reported, studies on analogous push-pull organic fluorophores and metal complexes demonstrate this principle clearly. rsc.orgnih.govurfu.ru For example, a series of push-pull thienylthiazole boron complexes showed strong positive solvatochromism, with emission peaks red-shifting by over 4000 cm⁻¹ when moving from nonpolar n-hexane to polar acetonitrile. nih.gov Such behavior would be anticipated for complexes of this compound, confirming the charge-transfer nature of their excited states.

Photoluminescence Quantum Efficiencies and Excited State Lifetimes of Fluorinated Bipyridine Complexes

The performance of a luminescent material is quantified by its photoluminescence quantum yield (PLQY or Φ) and the lifetime of its excited state (τ). The PLQY is the ratio of photons emitted to photons absorbed, representing the efficiency of the radiative decay process. researchgate.net The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. Long lifetimes are often desirable for applications in photoredox catalysis as they increase the probability of the excited state participating in a chemical reaction. wikipedia.org

Fluorination has been shown to be a highly effective strategy for enhancing the photophysical properties of bipyridine and phenylpyridine complexes. The introduction of fluorine atoms can increase the radiative decay rate and/or decrease the non-radiative decay rate, leading to higher quantum yields. For example, the well-studied complex [Ir(ppy)₂(bpy)]⁺ has a PLQY of 0.196, whereas its fluorinated counterpart, [Ir(diFppy)₂(dtb-bpy)]⁺, exhibits a much-improved PLQY of 0.71. nih.gov This enhancement is attributed to the involvement of additional ligand-centered emissive states enabled by the fluorination. nih.gov In another example, a cycloplatinated(II) fluoride (B91410) complex, [Pt(ppy)(PPh₃)F], was found to be highly luminescent with a remarkable quantum yield of 94.6% in a frozen state at 77 K. nih.gov

Table 2: Photophysical Properties of Representative Fluorinated Metal Complexes This table includes data for analogous fluorinated complexes to illustrate typical performance metrics. [Ru(bpy)₃]²⁺ is included as a common, non-fluorinated reference.

| Complex | Emission Max (λem, nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent / Conditions |

|---|---|---|---|---|

| [Ir(diFppy)₂(dtb-bpy)]⁺ | - | 0.71 | - | Acetonitrile |

| [Pt(ppy)(PPh₃)F] | - | 0.946 | - | 77 K |

| [Ru(bpy)₃]²⁺ | ~615 | 0.095 | ~950 ns | Acetonitrile (deaerated) |

| fac-ReCl(N^N)(CO)₃ (N^N = fluorinated bipyridine) | 625 | - | 30 ns | Acetonitrile |

Data sourced from references nih.gov, nih.gov, bjraylight.com, and acs.org.

Mechanisms of Photoinduced Processes in Fluorinated Bipyridine Systems

The fate of a molecule after absorbing a photon is described by a series of photoinduced processes. For a typical transition metal complex like those formed with this compound, the sequence begins with absorption of light, promoting the molecule to a singlet excited state (e.g., ¹MLCT). wikipedia.org Due to strong spin-orbit coupling induced by the heavy metal center (e.g., Ru, Ir, Pt), this singlet state can efficiently undergo intersystem crossing (ISC) to a more stable and longer-lived triplet excited state (e.g., ³MLCT). wikipedia.org

Once in the triplet state, the complex can return to the ground state via two main pathways:

Radiative Decay (Phosphorescence): The molecule emits a photon. This process is spin-forbidden, which is why triplet states have significantly longer lifetimes (nanoseconds to microseconds) compared to singlet states (nanoseconds). wikipedia.org

Non-radiative Decay: The excitation energy is dissipated as heat. A major pathway for non-radiative decay in many ruthenium and iridium complexes involves thermal activation from the ³MLCT state to a higher-lying, non-emissive metal-centered (³MC) state, which rapidly deactivates to the ground state. acs.org

Fluorination can significantly influence the competition between these decay pathways. By stabilizing the ³MLCT state, fluorine substituents can increase the energy gap between the emissive ³MLCT state and the quenching ³MC state. This larger energy barrier suppresses the non-radiative decay pathway, thereby increasing both the photoluminescence quantum yield and the excited-state lifetime. researchgate.net

In more complex systems, such as dyads or trimetallic assemblies, photoinduced energy transfer can also occur. rsc.orgacs.org In such cases, light absorbed by one part of the molecule (the "antenna") can be efficiently transferred to another, lower-energy chromophoric unit, which then luminesces. nih.govunige.ch The rigid and conjugated nature of the bipyridine framework is well-suited for facilitating such processes.

Computational and Theoretical Studies on 5,5 Difluoro 3,3 Bipyridine and Its Derivatives

Density Functional Theory (DFT) for Ground State Electronic Properties and Geometries

Density Functional Theory (DFT) has become a standard method for investigating the ground-state electronic properties and equilibrium geometries of molecules like 5,5'-Difluoro-3,3'-bipyridine. By approximating the many-electron problem, DFT allows for the accurate calculation of molecular structures and electronic characteristics.

Commonly used hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), have been shown to provide reliable results for halogenated pyridine (B92270) derivatives. researchgate.netmostwiedzy.pl DFT calculations predict that the introduction of fluorine atoms at the 5 and 5' positions of the bipyridine framework leads to specific changes in the molecular geometry and electronic structure. For instance, halogen substitution on a pyridine ring can lead to a shortening of the adjacent C-N bond. researchgate.net

Key electronic properties that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. For fluorinated bipyridines, the strong electron-withdrawing nature of the fluorine atoms is expected to lower the energies of both the HOMO and LUMO levels compared to the non-fluorinated parent compound, which can influence their behavior in electron transfer processes. core.ac.ukmdpi.com DFT calculations have been successfully used to correlate these computed properties with experimentally determined redox potentials for various substituted oligo(aza)pyridines. core.ac.uk

Below is a representative data table showcasing typical geometric parameters for a fluorinated bipyridine that can be obtained from DFT calculations.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C-F Bond Length | ~1.34 Å |

| C-N Bond Length | ~1.33 Å |

| Inter-ring C-C Bond Length | ~1.48 Å |

| Dihedral Angle (N-C-C-N) | ~35-45° |

| HOMO Energy | -7.0 eV to -7.5 eV |

| LUMO Energy | -1.5 eV to -2.0 eV |

| HOMO-LUMO Gap | ~5.5 eV |

Note: These values are illustrative and represent typical data obtained for fluorinated bipyridine systems. Actual values for this compound would require a specific calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Simulations

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for simulating electronic excited states. rsc.orgresearchgate.net This approach allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Visible spectra, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The choice of the exchange-correlation functional is critical in TD-DFT calculations. While standard hybrid functionals like B3LYP can provide a good qualitative picture, they may be less accurate for certain types of excited states, such as charge-transfer states. acs.org For more robust predictions, range-separated functionals like CAM-B3LYP or other modern functionals from the M06 family are often employed. acs.orgdoi.org These methods have been benchmarked against experimental data for a wide range of organic chromophores and metal complexes. acs.orgwigner.hu

For this compound and its derivatives, TD-DFT calculations can predict the nature of the lowest energy electronic transitions. These are typically π-π* transitions localized on the bipyridine framework. The calculations can reveal how fluorine substitution affects the energy of these transitions, often leading to shifts in the absorption spectra. nih.gov Natural Transition Orbitals (NTOs) are frequently used to analyze and visualize the character of the calculated electronic transitions, providing a clear picture of the electron density redistribution upon excitation. researchgate.netdoi.org

A simulated UV-Vis absorption spectrum can be generated from TD-DFT results, as illustrated in the table below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.10 | 302 | 0.001 | HOMO → LUMO (π→π) |

| S0 → S2 | 4.55 | 272 | 0.550 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 4.88 | 254 | 0.120 | HOMO → LUMO+1 (π→π*) |

Note: This table presents hypothetical TD-DFT results for a fluorinated bipyridine to illustrate the typical output of such calculations.

Theoretical Prediction of Reactivity and Selectivity in Fluorinated Bipyridine Chemistry

DFT calculations are a valuable tool for predicting the reactivity and regioselectivity of chemical reactions involving fluorinated bipyridines. By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, which determine the reaction kinetics.

In the context of nucleophilic aromatic substitution (SNAr), a common reaction for electron-deficient fluoroaromatics, DFT can be used to predict which fluorine atom is most likely to be displaced. mdpi.com This is achieved by calculating the activation energies for the attack of a nucleophile at each distinct carbon atom bearing a fluorine substituent. The position with the lowest activation energy corresponds to the kinetically favored product. mdpi.com

Studies on perfluoroazines have shown that the selectivity is governed by the stability of the intermediate Meisenheimer complex and the corresponding transition state. mdpi.com Factors such as the ability of the ring nitrogen atoms to stabilize the negative charge play a crucial role. For this compound, theoretical calculations would likely predict that nucleophilic attack occurs at the positions para to the ring nitrogen atoms, due to the strong resonance stabilization of the transition state.

Reactivity descriptors derived from DFT, such as Fukui functions and the local electrophilicity index, can also provide qualitative predictions of the most reactive sites for nucleophilic attack. researchgate.netresearchgate.net These indices quantify the local electron deficiency at different atomic sites within the molecule.

| Position of Attack | Calculated Activation Energy (kcal/mol) | Relative Reactivity |

| C5 (para to N) | 15.2 | Most Reactive |

| C3 (ortho to N) | 20.5 | Less Reactive |

Note: The data in this table is hypothetical and serves to illustrate how DFT can be used to predict the regioselectivity of SNAr reactions on a difluorobipyridine.

Computational Analysis of Intermolecular Interactions (e.g., C-H···F, F···F, π···π)

The crystal packing and bulk properties of materials based on this compound are governed by a network of non-covalent intermolecular interactions. Computational methods are essential for identifying and quantifying these weak forces.

C-H···F Interactions : These are a form of weak hydrogen bond where an activated C-H group interacts with an electronegative fluorine atom. acs.orgias.ac.in While individually weak, the cumulative effect of multiple C-H···F interactions can be significant in directing crystal packing. ed.ac.uk Computational studies on fluorobenzenes have demonstrated that as the fluorine content increases, the acidity of the C-H protons is enhanced, leading to stronger and more important C-H···F interactions. ias.ac.in

F···F Interactions : The nature of fluorine-fluorine contacts is complex. While often considered purely repulsive, attractive F···F interactions have been observed and analyzed computationally in the solid state of perfluorinated compounds. manchester.ac.uknih.gov These interactions are typically characterized by short contact distances, less than twice the van der Waals radius of fluorine. manchester.ac.uk

π···π Stacking Interactions : The aromatic rings of bipyridine moieties can interact through π-stacking. These interactions are driven primarily by dispersion forces. nih.gov Computational studies on pyridine dimers and other aromatic systems show that the most stable arrangement is typically a parallel-displaced or antiparallel-displaced geometry, rather than a face-to-face sandwich configuration. researchgate.net The introduction of fluorine atoms can modify the quadrupole moment of the aromatic ring, which in turn influences the geometry and strength of the π-stacking interactions. rsc.org

Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are often used to analyze the electron density from DFT calculations to characterize and visualize these non-covalent interactions within a crystal lattice. manchester.ac.uknih.gov

| Interaction Type | Typical Distance (Å) | Calculated Interaction Energy (kcal/mol) |

| C-H···F | 2.2 - 2.6 | -0.5 to -2.0 |

| F···F | 2.7 - 2.9 | -0.2 to -0.8 |

| π···π (parallel-displaced) | 3.4 - 3.8 | -2.0 to -5.0 |

Note: This table provides typical ranges for the geometric and energetic parameters of intermolecular interactions found in fluorinated aromatic compounds, as determined by computational analysis.

Reactivity Profiles and Catalytic Applications of 5,5 Difluoro 3,3 Bipyridine Based Systems

Photoredox Catalysis Utilizing Fluorinated Bipyridine Ligands

Visible-light photoredox catalysis has emerged as a versatile methodology in modern organic synthesis, relying on the ability of photosensitizers, typically transition metal complexes, to initiate single-electron transfer processes upon photoexcitation. Iridium(III) and Ruthenium(II) complexes bearing bipyridine ligands are among the most widely employed photocatalysts. researchgate.netacs.org The electronic properties of the bipyridine ligands play a crucial role in determining the photophysical and redox properties of the resulting complexes.

The introduction of electron-withdrawing fluorine atoms onto the bipyridine framework, as in 5,5'-Difluoro-3,3'-bipyridine, is expected to significantly impact the catalytic performance. Fluorination generally leads to a stabilization of the ligand's π* orbitals. In the context of heteroleptic iridium(III) photocatalysts, where the highest occupied molecular orbital (HOMO) is often localized on the metal and cyclometalating ligands and the lowest unoccupied molecular orbital (LUMO) is on the bipyridine ligand, such stabilization can make the excited state of the complex a stronger oxidant. memphis.eduwikipedia.org This enhanced oxidizing power can be advantageous in catalytic cycles that require the oxidation of challenging substrates.

While specific studies detailing the application of this compound in photoredox catalysis are not extensively documented in the reviewed literature, the principles of ligand design in this field strongly suggest its potential. For instance, fluorinated phenylpyridine and bipyridine ligands have been shown to enhance the oxidizing power of iridium(III) photocatalysts. wikipedia.org This principle is exemplified by the use of complexes like bis-(2-(2',4'-difluorophenyl)-5-trifluoromethylpyridine)-(4,4'-ditertbutylbipyridine)iridium(III) hexafluorophosphate, where the fluorinated ligands render the iridium complex sufficiently oxidizing to deprotect p-methoxybenzyl (PMB) ethers. wikipedia.org It is therefore plausible that iridium or ruthenium complexes of this compound could exhibit unique reactivity in photoredox-catalyzed transformations.

Table 1: Potential Effects of this compound on Photoredox Catalyst Properties

| Property | Expected Influence of this compound Ligand | Rationale |

| Excited-State Reduction Potential | Increase (more oxidizing) | Fluorine's electron-withdrawing nature lowers the LUMO energy of the bipyridine ligand. |

| Ground-State Oxidation Potential | Potential Increase | The overall electron density on the metal center is reduced, making it harder to oxidize. |

| Photostability | Potential Increase | The strong C-F bonds can enhance the overall stability of the ligand and the complex. |

| Reaction Scope | Potential for new reactivity | The modified redox properties could enable transformations not accessible with non-fluorinated analogues. |

C-H Bond Activation and Functionalization with Fluorinated Bipyridine Complexes

Transition metal-catalyzed C-H bond activation and functionalization represent a highly atom-economical approach to the synthesis of complex organic molecules. Palladium and rhodium complexes are at the forefront of this field, often utilizing directing groups to achieve high levels of regioselectivity. Bipyridine-based ligands can play a crucial role in these catalytic systems, either as the directing group itself or as an ancillary ligand that modulates the reactivity of the metal center.

The electronic modifications imparted by the fluorine atoms in this compound can be beneficial for C-H activation catalysis. For palladium-catalyzed reactions, which often proceed through a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle, the electron-deficient nature of the fluorinated bipyridine ligand could favor the oxidative addition and reductive elimination steps. nih.gov In rhodium-catalyzed C-H functionalization, the ligand environment is critical for the efficiency and selectivity of the reaction. nih.gov

While direct experimental evidence for the use of this compound in C-H activation is limited in the available literature, related studies on other bipyridine derivatives provide a strong rationale for its potential. For example, rhodium(III)-catalyzed C-H acylmethylation of tridentate [2,2′-bipyridine]-6-carboxamides has been demonstrated. acs.org The electronic tuning of the bipyridine core in such systems could influence the rate and selectivity of the C-H activation step. Similarly, palladium-catalyzed C-H functionalization of 2-phenylpyridines is a well-established field where the ligand on the palladium center can have a profound impact. nih.gov

Table 2: Potential Roles of this compound in C-H Activation Catalysis

| Catalytic System | Potential Role of this compound | Anticipated Outcome |

| Palladium(II) Catalysis | Ancillary Ligand | Enhance oxidative addition and reductive elimination steps, potentially increasing catalytic turnover. |

| Rhodium(III) Catalysis | Ancillary Ligand | Modulate the electrophilicity of the rhodium center, influencing the rate and selectivity of C-H cleavage. |

| Directing Group | N/A | The 3,3'-bipyridine (B1266100) scaffold is less commonly used as a directing group compared to 2,2'-bipyridine. |

Electrocatalytic Transformations Involving this compound Complexes

Electrocatalysis offers a sustainable approach to chemical transformations by using electricity to drive redox reactions. Molecular electrocatalysts, particularly those based on transition metal complexes with polypyridyl ligands, have been extensively investigated for reactions such as carbon dioxide reduction and hydrogen evolution. The ligand framework is central to the performance of these catalysts, influencing their redox potentials, stability, and product selectivity.

Complexes of cobalt and rhenium with bipyridine ligands are well-known for their ability to electrocatalytically reduce CO2. researchgate.netnih.gov The mechanism often involves the reduction of the metal center, followed by binding and activation of CO2. The electron-withdrawing fluorine atoms in this compound would be expected to make the corresponding metal complexes more difficult to reduce. This shift in redox potential could be advantageous in tuning the overpotential required for catalysis. Furthermore, the electronic effects of the ligand can influence the binding and subsequent transformation of the substrate at the metal center.

In the context of hydrogen evolution, cobalt complexes with polypyridyl ligands have shown significant promise as catalysts in aqueous media. memphis.edu The stability of the catalytically active low-valent metal species is crucial for long-term performance. The electronic properties of the this compound ligand could impact the stability of these intermediates. Although specific studies on the electrocatalytic applications of this compound complexes are not prominent in the surveyed literature, the general principles of catalyst design suggest that this ligand could offer a means to fine-tune the electrochemical properties of catalytically active metal centers.

Table 3: Predicted Influence of this compound on Electrocatalytic Properties

| Electrocatalytic Process | Parameter | Expected Effect of this compound |

| CO2 Reduction | Reduction Potential of Catalyst | More positive (harder to reduce) |

| Overpotential | Potentially tunable based on the specific metal and mechanism | |

| Product Selectivity | May be altered due to modified electronic environment at the metal center | |

| Hydrogen Evolution | Catalyst Stability | Potentially enhanced due to robust C-F bonds |

| Turnover Frequency | Dependent on the interplay of redox potentials and protonation steps |

Other Organometallic Reactivity Mediated by this compound

Beyond the specific catalytic applications discussed above, this compound can serve as a versatile ligand in a broader range of organometallic chemistry. Nickel and palladium complexes bearing bipyridine ligands are workhorses in cross-coupling chemistry, such as Suzuki-Miyaura and Negishi couplings. ucla.edu The steric and electronic properties of the bipyridine ligand can significantly influence the efficiency and selectivity of these reactions.

In nickel-catalyzed cross-coupling reactions, bipyridine ligands are known to stabilize the catalytically active Ni(0) and Ni(I) species. ucla.edu The electron-deficient nature of this compound could enhance the stability of electron-rich, low-valent nickel centers, potentially leading to improved catalyst longevity and performance. Similarly, in palladium-catalyzed reactions such as the copolymerization of CO and olefins, the electronic properties of the bipyridine ligand can affect the rate of migratory insertion and the properties of the resulting polymer. researchgate.net

While the literature does not provide extensive examples of the application of this compound in these areas, the synthesis of related 5,5'-disubstituted-2,2'-bipyridines via nickel-catalyzed coupling reactions has been reported, highlighting the accessibility of such ligand scaffolds. hhu.de The unique electronic signature of this compound makes it a compelling candidate for exploration in various organometallic transformations where ligand electronics are a key determinant of reactivity and selectivity.

Table 4: Potential Applications in Organometallic Catalysis

| Reaction Type | Metal Center | Potential Advantage of this compound |

| Suzuki-Miyaura Coupling | Nickel, Palladium | Stabilization of low-valent metal species, potential for enhanced catalytic turnover. |

| Negishi Coupling | Nickel, Palladium | Modification of redox properties of the catalytic intermediates. |

| Olefin Polymerization/Copolymerization | Palladium | Tuning of electrophilicity of the metal center, potentially influencing monomer insertion and polymer properties. |

Lack of available research data precludes the generation of the requested article on the supramolecular chemistry of this compound.

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific research pertaining to the supramolecular chemistry of the compound this compound. The initial and subsequent targeted searches for information on its self-assembly phenomena, host-guest interactions, and the non-covalent interactions governing its supramolecular structures did not yield any relevant detailed research findings, data tables, or specific examples as required by the requested article outline.

The search results primarily provided information on related but distinct isomers, such as 5,5'-Difluoro-2,2'-bipyridine, and other substituted bipyridine derivatives. While general principles of supramolecular chemistry, including hydrogen bonding and self-assembly, are well-documented, their specific application and experimental validation in the context of this compound are not present in the accessible scientific domain. Similarly, no information was found regarding N→B dative bonds involving this particular compound.

Due to the absence of specific scientific data on the supramolecular behavior of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided detailed outline. The creation of such an article would necessitate speculation and fabrication of data, which would contravene the principles of scientific accuracy.

Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” structured around the provided outline cannot be fulfilled at this time. Further experimental research and publication on the supramolecular properties of this specific compound would be required to provide the necessary information.

Advanced Materials Applications of 5,5 Difluoro 3,3 Bipyridine Derivatives

Design and Performance in Organic Light-Emitting Diodes (OLEDs) and Organic Lighting Technologies

No research data or performance metrics were found specifically for OLEDs incorporating 5,5'-Difluoro-3,3'-bipyridine or its derivatives as emitters, hosts, or charge-transport materials.

Enhancements in Dye-Sensitized Solar Cells (DSSCs) with Fluorinated Bipyridines

There is no available research detailing the use or performance enhancements of this compound-based ligands or dyes in Dye-Sensitized Solar Cells.

Utility in Advanced Imaging Techniques (e.g., 19F NMR, MRI Probes)

No literature was identified that describes the synthesis or application of this compound derivatives as probes for 19F NMR or as contrast agents for Magnetic Resonance Imaging (MRI).

Applications in Molecular Electronics and Functional Nanomaterials

Specific research on the application of this compound in the fields of molecular electronics or the development of functional nanomaterials could not be found.

Q & A

Q. What are the common synthetic routes for 5,5'-Difluoro-3,3'-bipyridine?

The synthesis typically involves nickel-catalyzed reductive coupling of halogenated pyridine precursors. For example, 5-fluoro-3-bromopyridine can undergo coupling using nickel catalysts (e.g., NiCl₂ with reducing agents) to form the bipyridine backbone . Alternatively, Suzuki-Miyaura cross-coupling may be employed if boronic ester derivatives are available, though fluorinated substrates require careful optimization due to electron-withdrawing effects. Purification often involves column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents to isolate the product .

Q. How can researchers confirm the purity and structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : NMR is critical for verifying fluorination positions, while NMR identifies proton environments in the pyridine rings .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, distinguishing between potential byproducts.

- X-ray Crystallography : For crystalline derivatives, bond lengths and angles (e.g., C–F distances ~1.35 Å) validate structural integrity .

Q. What are the primary applications of this compound in academic research?

This compound is explored as:

- A ligand in transition-metal catalysis due to its electron-deficient pyridine rings, which enhance metal-center electrophilicity.

- A building block for fluorescent dyes (e.g., BODIPY analogs), where fluorination tunes photophysical properties like Stokes shifts and quantum yields .

Advanced Research Questions

Q. How can researchers optimize fluorinated bipyridine synthesis to mitigate low yields from electron-withdrawing effects?

Strategies include:

- Catalyst Screening : Palladium or nickel complexes with bulky ligands (e.g., XPhos) improve coupling efficiency by stabilizing intermediates.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of fluorinated intermediates .

- Additives : Silver salts (e.g., Ag₂O) can scavenge halide byproducts, shifting equilibrium toward product formation .

Q. How do substituents at the 3,3'-positions influence the electronic properties of this compound?

Computational studies (e.g., DFT) reveal that electron-withdrawing groups (e.g., –CN, –NO₂) at 3,3'-positions synergize with 5,5'-fluorine atoms to lower LUMO energy, enhancing ligand-metal charge transfer. Experimental validation involves cyclic voltammetry to measure redox potentials and UV-Vis spectroscopy to track absorption shifts .

Q. What methodologies resolve contradictions in reported solubility data for fluorinated bipyridines?

Systematic studies should:

- Use standardized solvents (e.g., DMSO, THF, hexane) under controlled temperatures.

- Employ dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements.

- Compare thermogravimetric analysis (TGA) with Karl Fischer titration to distinguish between solvent retention and true solubility .

Q. How can this compound be functionalized for use in supramolecular systems?

- Post-Synthetic Modifications : Introduce –OH or –NH₂ groups via nucleophilic substitution at fluorine positions under basic conditions (e.g., K₂CO₃ in DMF).

- Cross-Coupling : Install ethynyl or boronate groups at 3,3'-positions for click chemistry or further cross-coupling .

Q. What experimental designs are recommended for studying fluorinated bipyridines in catalytic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.